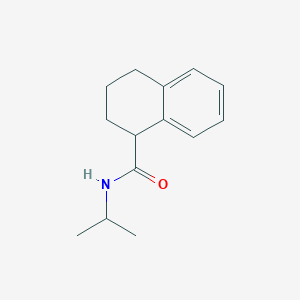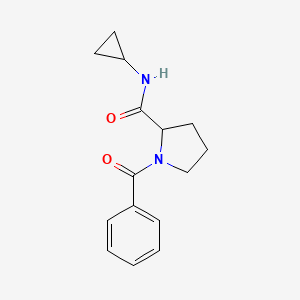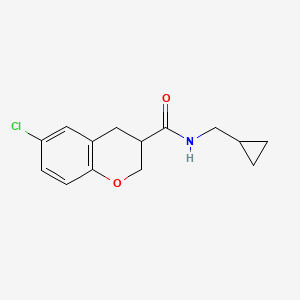![molecular formula C18H18FNO2 B7494113 [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone, also known as FM2-176, is a chemical compound that has been of interest to the scientific community due to its potential applications in drug development.
作用机制
The exact mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone is not fully understood. However, studies have suggested that it may act as an inhibitor of protein kinase C (PKC), an enzyme that plays a role in cell signaling and regulation. By inhibiting PKC, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone may disrupt the signaling pathways that are involved in cancer cell growth and neurodegenerative processes.
Biochemical and Physiological Effects:
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been found to have a range of biochemical and physiological effects. In cancer cells, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to cell death. In neurodegenerative diseases, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been found to have antioxidant and anti-inflammatory effects, which may help to protect neurons from damage.
实验室实验的优点和局限性
One advantage of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone is that it has been shown to have low toxicity in vitro, which makes it a promising candidate for further studies. However, one limitation is that its efficacy in vivo has not yet been fully established, and more research is needed to determine its potential as a therapeutic agent.
未来方向
There are several future directions for research on [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone. One area of interest is the development of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone analogs that may have improved efficacy and specificity. Additionally, more studies are needed to determine the optimal dosage and administration of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone for therapeutic purposes. Finally, further research is needed to determine the potential applications of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone in other diseases and conditions beyond cancer and neurodegenerative diseases.
合成方法
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone is synthesized through a series of chemical reactions that involve the condensation of 4-fluorophenylmorpholine and 2-methylphenylacetic acid followed by the addition of thionyl chloride and methanol. The resulting product is purified through column chromatography to obtain pure [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone.
科学研究应用
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been studied for its potential applications in drug development, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has inhibitory effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been found to have neuroprotective properties and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13-4-2-3-5-16(13)18(21)20-10-11-22-17(12-20)14-6-8-15(19)9-7-14/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKXJYPIMWZKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)

![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)